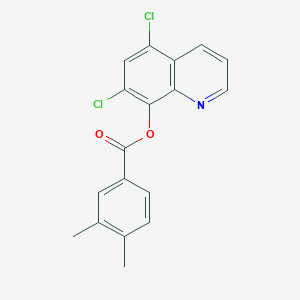

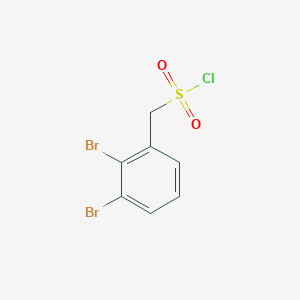

![molecular formula C13H15NO3S B2579161 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid CAS No. 1001349-48-9](/img/structure/B2579161.png)

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide is a related compound. It has a molecular weight of 211.2 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H . This can be used to generate the molecular structure.

Physical And Chemical Properties Analysis

The compound 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide is a solid at room temperature . More specific physical and chemical properties of “6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid” are not available in the sources I found.

Scientific Research Applications

Synthesis and Antibacterial Activity

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid and its derivatives have been explored for their synthesis and potential antibacterial activity. For instance, novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates synthesized through condensation showed excellent inhibition activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with MIC50 values around 4 mg/L. This suggests a promising application of these compounds in addressing bacterial infections and highlights their potential in the development of new antibacterial agents (Zhu Linhua, 2013).

Chemical Synthesis Enhancements

Another area of research involves the use of related compounds in the enhancement of chemical synthesis processes. For example, 6-(methylsulfinyl)hexanoic acid, a compound structurally related to this compound, has been employed as an odorless, recyclable substitute for DMSO in Swern oxidation reactions. This modification not only improves the yield of primary or secondary alcohols to corresponding aldehydes or ketones but also allows for the easy separation and recycling of the sulfoxide used, demonstrating a significant advancement in the field of organic synthesis and green chemistry (Yaoquan Liu & J. Vederas, 1996).

Structural and Molecular Analysis

The structural and molecular analysis of compounds related to this compound has also been a focus. Research on 6-oxo-6-(phenylamino)hexanoic acid and its polymorphic forms has revealed distinct hydrogen bonding patterns that contribute to our understanding of molecular conformations and interactions. Such studies are crucial for the design of new molecules with desired physical and chemical properties, paving the way for innovations in material science and pharmaceuticals (N. Feeder & W. Jones, 1994).

Advanced Material Applications

Furthermore, compounds carrying carboxylic acid groups at their periphery, related to the core structure of this compound, have been developed for applications in advanced materials. A notable example includes hexakis(phenylthio)benzene compounds, which exhibit aggregation-induced phosphorescence, water solubility, and metal-binding properties. Such materials are being investigated as selective and sensitive sensors for metal ions like Pb2+ in water, indicating the potential of these compounds in environmental monitoring and remediation efforts (M. Villa et al., 2019).

properties

IUPAC Name |

6-(3-oxo-1,2-benzothiazol-2-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-12(16)8-2-1-5-9-14-13(17)10-6-3-4-7-11(10)18-14/h3-4,6-7H,1-2,5,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNDDJWPMVRURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

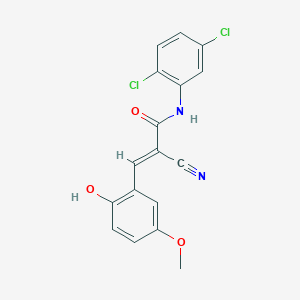

![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

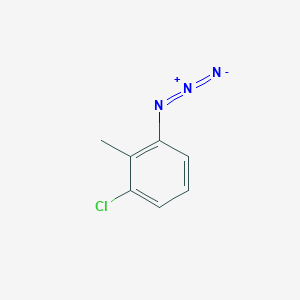

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)